Product packaging for lithium;chlorocyclopropane(Cat. No.:CAS No. 396728-32-8)

lithium;chlorocyclopropane

Cat. No.: B14241524
CAS No.: 396728-32-8
M. Wt: 82.5 g/mol
InChI Key: WTBAHEXUWPAIPB-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Systems in Contemporary Organic Synthesis

Cyclopropane rings, consisting of three carbon atoms in a triangular arrangement, are a recurring motif in a multitude of compounds with significant biological and commercial value. wikipedia.orgwikipedia.org Their unique structural and chemical properties make them valuable components in fields such as medicine, agrochemistry, and materials science. rsc.org Notable examples include pyrethroid insecticides and various quinolone antibiotics like ciprofloxacin (B1669076) and sparfloxacin. wikipedia.org The high ring strain inherent in the cyclopropane structure, however, makes its synthesis a challenging endeavor, often requiring the use of highly reactive species such as carbenes, ylids, and carbanions. wikipedia.org

The inherent strain in cyclopropanes also makes them susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. masterorganicchemistry.com This reactivity is harnessed in various synthetic strategies, including ring-expansion reactions used in the synthesis of natural products and the formation of densely functionalized heterocycles. scispace.com The creation of cyclopropane rings, a process known as cyclopropanation, is a vital area of research in modern chemistry. wikipedia.org Methods to achieve this include reactions with diazo compounds, intramolecular cyclizations, and specialized named reactions like the Kulinkovich and Bingel reactions. wikipedia.org The stereospecificity of cyclopropanation reactions is a key feature, ensuring that the stereochemistry of the starting alkene is preserved in the resulting cyclopropane product. masterorganicchemistry.com

Foundational Principles of Organolithium Reagents in Chemical Transformations

Organolithium reagents are a class of organometallic compounds characterized by a direct carbon-lithium (C-Li) bond. wikipedia.orgnumberanalytics.com This bond is highly polarized due to the significant difference in electronegativity between carbon and lithium, resulting in a carbon atom with a partial negative charge (carbanionic character) and a lithium atom with a partial positive charge. wikipedia.orgnumberanalytics.com This inherent polarity renders organolithium reagents powerful nucleophiles and exceptionally strong bases, making them highly valuable and widely used in organic synthesis. wikipedia.orgnumberanalytics.com

The reactivity of organolithium reagents allows them to participate in a wide array of chemical transformations. numberanalytics.com They are frequently employed for nucleophilic addition to electrophiles like carbonyl compounds and for deprotonation of weakly acidic C-H bonds. numberanalytics.com Furthermore, they serve as initiators for anionic polymerization and as precursors for the generation of other organometallic compounds through processes like metal-halogen exchange. wikipedia.orgnumberanalytics.com The reactivity can be modulated by factors such as the choice of solvent, which influences the aggregation state and solvation of the reagent. numberanalytics.com For laboratory use, many organolithium reagents are commercially available as solutions, though their high reactivity often makes them pyrophoric, requiring careful handling. wikipedia.orgsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClLi B14241524 lithium;chlorocyclopropane CAS No. 396728-32-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

396728-32-8

Molecular Formula

C3H4ClLi

Molecular Weight

82.5 g/mol

IUPAC Name

lithium;chlorocyclopropane

InChI

InChI=1S/C3H4Cl.Li/c4-3-1-2-3;/h1-2H2;/q-1;+1

InChI Key

WTBAHEXUWPAIPB-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1C[C-]1Cl

Origin of Product

United States

Synthetic Methodologies for Organolithium Derivatives of Chlorocyclopropanes

Generation via Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a cornerstone for the preparation of chlorocyclopropyl lithium. wikipedia.org This method involves the reaction of a chlorocyclopropane (B1620479) derivative with an organolithium reagent.

The halogen-lithium exchange is a versatile reaction applicable to a range of halocyclopropanes. While alkyl chlorides are generally considered inert, cyclopropyl (B3062369) bromides can be reliably converted to their corresponding organolithium reagents. harvard.edu The reactivity of the halogen follows the general trend of I > Br > Cl, making iodides and bromides more common substrates for this transformation. wikipedia.orgprinceton.edu Vinyl halides also readily undergo this exchange. wikipedia.orgharvard.edu The reaction is particularly useful for preparing vinyl, aryl, and primary alkyllithium reagents. wikipedia.org The presence of certain functional groups can influence the reaction; for instance, alkoxy groups can accelerate the exchange. wikipedia.org

The choice of the organolithium reagent is critical for a successful halogen-lithium exchange. Commonly used reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), tert-butyllithium (B1211817) (t-BuLi), and phenyllithium (B1222949) (PhLi). nih.gov The basicity of these reagents generally increases in the order of PhLi < n-BuLi < sec-BuLi < t-BuLi. nih.gov

n-Butyllithium (n-BuLi): Frequently employed for halogen-lithium exchange with aryl bromides. orgsyn.org

tert-Butyllithium (t-BuLi): This is a highly reactive and pyrophoric reagent. orgsyn.org It is particularly effective for the exchange reaction and is often used in excess (two or more equivalents). The first equivalent performs the exchange, and the second reacts with the tert-butyl halide byproduct. harvard.eduscribd.com

Phenyllithium (PhLi): While less basic than the alkyllithiums, it is also a viable reagent for these exchanges. nih.gov

The selection of the appropriate reagent is often dictated by the specific substrate and the desired reaction outcome.

Organolithium ReagentRelative BasicityCommon Applications in Halogen-Lithium Exchange
Phenyllithium (PhLi)Less BasicViable for certain exchanges. nih.gov
n-Butyllithium (n-BuLi)IntermediateFrequently used with aryl bromides. orgsyn.org
sec-Butyllithium (sec-BuLi)More BasicEffective for various substrates. nih.gov
tert-Butyllithium (t-BuLi)Most BasicHighly reactive, often used in excess for efficient exchange. harvard.eduscribd.com

The outcome of halogen-lithium exchange reactions is highly sensitive to the reaction conditions, particularly temperature and the choice of solvent.

Temperature: These reactions are typically conducted at very low temperatures, often ranging from -60°C to -120°C, to control the reactivity and prevent undesired side reactions. wikipedia.org For instance, the reaction of 2-(2'-bromo-4',5'-methylenedioxyphenyl)ethyl chloride with t-BuLi is maintained below -60°C. orgsyn.org The stability of organolithium reagents is also temperature-dependent, with decomposition occurring at higher temperatures. osi.lv Low temperatures are crucial for minimizing side reactions and ensuring the stability of the generated organolithium species. mdpi.comnih.gov

Solvent: The choice of solvent plays a significant role in the solubility of reagents and the stabilization of intermediates. Common solvents include:

Tetrahydrofuran (B95107) (THF): A polar aprotic solvent that can effectively solvate lithium cations, thereby increasing the reactivity of the organolithium reagent. However, n-BuLi can react with THF, especially at temperatures above -60°C. uniurb.it

Diethyl Ether (Et₂O): Another common ethereal solvent used in these reactions. orgsyn.org

Pentane: A non-polar hydrocarbon solvent often used in conjunction with ethereal solvents. harvard.eduorgsyn.org

The stability of organolithium reagents varies in different ethereal solvents. For example, the reactivity of alkyllithium reagents with ethers generally follows the trend: DME > THF > diethyl ether. uniurb.it The specific solvent or solvent mixture is chosen to optimize the reaction rate and yield while minimizing decomposition. osi.lv The interaction between the solvent and lithium ions can significantly influence the reaction kinetics and the structure of the resulting organolithium species. nih.gov

ParameterEffect on ReactionExamples
TemperatureControls reactivity and prevents side reactions. wikipedia.orgTypically -60°C to -120°C. wikipedia.org
Solvent (THF)Increases reagent reactivity but can react with n-BuLi at higher temperatures. uniurb.itCommonly used in organolithium reactions. uniurb.it
Solvent (Diethyl Ether)Common ethereal solvent for these reactions. orgsyn.orgUsed in the synthesis of aryllithium reagents. orgsyn.org
Solvent (Pentane)Often used as a co-solvent with ethers. harvard.eduPart of solvent systems for low-temperature reactions. harvard.edu

A key feature of the halogen-lithium exchange reaction, particularly with vinyl and cyclopropyl halides, is its stereospecificity. The reaction proceeds with retention of configuration at the carbon center. harvard.eduscribd.com This means that the stereochemistry of the starting halide is preserved in the resulting organolithium product. This stereoretention is a valuable aspect of the reaction, allowing for the synthesis of configurationally stable cyclopropyl lithium intermediates that can be subsequently functionalized with the retention of their stereochemistry. acs.org This stereochemical control is crucial for the synthesis of complex molecules with defined three-dimensional structures. nih.gov

Complementary Approaches to Chlorocyclopropyl Lithium Formation

While halogen-lithium exchange is the predominant method, other strategies can also be employed for the formation of chlorocyclopropyl lithium.

Direct lithiation, also known as C-H metalation, involves the direct deprotonation of a C-H bond by a strong base, typically an organolithium reagent. baranlab.org In the context of chlorocyclopropanes, this would involve the removal of a proton from the cyclopropane (B1198618) ring. This method is an alternative to halogen-lithium exchange for generating organolithium species. ias.ac.in The feasibility of direct lithiation depends on the acidity of the targeted C-H bond, which can be influenced by adjacent functional groups. baranlab.orgimperial.ac.uk The process often requires a directing group to facilitate the deprotonation at a specific position. baranlab.org While less common for the synthesis of chlorocyclopropyl lithium compared to halogen-lithium exchange, it represents a potential alternative pathway. The mechanism often involves a concerted metalation-deprotonation (CMD) process. nih.govwikipedia.orgnih.gov

Mechanistic Investigations into Chlorocyclopropyllithium Reactivity

Elucidation of C-Li Bond Formation and Cleavage Pathways

The nature of the carbon-lithium bond in chlorocyclopropyllithium is fundamental to its chemical behavior. Understanding the pathways of its formation, typically through halogen-metal exchange, and its subsequent cleavage in reactions is crucial for controlling reaction outcomes.

Spectroscopic and Computational Evidence for "Ate-Complex" Intermediates

While the direct spectroscopic observation and characterization of discrete "ate-complexes"—species where a Lewis acid (the organolithium) accepts a Lewis base to form a negatively charged complex csbsju.edu—in chlorocyclopropyllithium reactions are not extensively documented in the literature, their intermediacy has been proposed in related systems. For instance, in reactions involving the insertion of lithium carbenoids into organozirconocene complexes, the formation of an intermediate 'ate' complex has been suggested to play a role in determining the reaction's regioselectivity through the rate of a 1,2-metallate rearrangement. soton.ac.uk This suggests that the lithium center can coordinate with other species in solution, influencing the subsequent reaction steps.

Computational studies on related lithium carbenoids, such as those involved in the Doering-Moore-Skattebøl reaction, model the structure and coordination state of these intermediates. nih.gov These theoretical investigations provide insight into the bonding and energetics of lithiated cyclopropanes, which are analogous to the direct precursors of ate-complexes. However, explicit computational and spectroscopic data confirming the structure and role of ate-complexes in the reactivity of standalone chlorocyclopropyllithium remains an area for further investigation.

Kinetic and Thermodynamic Considerations in Reaction Control

The kinetic and thermodynamic parameters associated with the formation and reactions of chlorocyclopropyllithium are critical for controlling selectivity. The stability of epimeric α-chlorocyclopropyllithium compounds, for example, is highly dependent on their stereochemistry. researchgate.netacs.org

Kinetic studies on the reactions of epimeric α-chlorocyclopropyllithium compounds have revealed significant differences in their reactivity, which are attributed to their differing stereochemistry at the carbenoid carbon. researchgate.netacs.org For instance, the epimer with an exo-chloro substituent undergoes intramolecular C-H insertion, while the endo-chloro epimer favors intermolecular reactions. researchgate.net The thermodynamic equilibration of related α-halocyclopropyllithiums has been shown to favor the more stable isomer, which can be exploited to achieve stereoselective alkylation. researchgate.net

System Reaction Type Key Kinetic/Thermodynamic Finding Reference
Epimeric α-chlorocyclopropyllithiumElectrophilic ReactionsReactivity is highly dependent on the stereochemistry at the carbenoid center. researchgate.netacs.org
α-HalocyclopropyllithiumsAlkylationThermodynamic equilibration allows for stereoselective product formation. researchgate.net
Lithium bromocyclopropylidenoidRing-opening (computational)Activation barriers for allene (B1206475) formation are estimated to be 9-12 kcal/mol. nih.gov

Formation and Reactive Pathways of Lithium Carbenoid Intermediates

Chlorocyclopropyllithium can act as a precursor to lithium carbenoids, which are highly reactive species that can undergo a variety of transformations, including stereospecific reactions and intramolecular rearrangements.

Stereochemical Course of Lithium Carbenoid Generation from Chlorocyclopropanes

The generation of lithium carbenoids from chlorocyclopropanes can proceed with a high degree of stereoselectivity. The reaction of gem-dihalocyclopropanes with alkyllithium reagents is a common method for producing these intermediates. nih.govresearchgate.net The stereochemical outcome of subsequent reactions is often dictated by the configuration of the initially formed carbenoid.

Studies on the electrophilic reactions of epimeric α-chlorocyclopropyllithium compounds have demonstrated that the stereochemistry at the carbenoid carbon is a crucial factor in determining the reaction pathway. researchgate.netacs.org For example, the clean intramolecular C-H insertion of the exo-chloro epimer versus the intermolecular reactions of the endo-chloro epimer highlights the profound influence of the carbenoid's stereochemistry. researchgate.net In related systems, the stereospecificity of reactions involving lithium and zincate carbenoids generated from gem-dibromo compounds has also been investigated, showing that the configurational stability of the carbenoid is key to the stereochemical outcome.

Intramolecular Rearrangements of Carbenoids (e.g., to allenes or cyclopropylidenes)

A characteristic reaction of cyclopropyl-lithium carbenoids is their intramolecular rearrangement to form allenes, a transformation known as the Doering-Moore-Skattebøl reaction. nih.govwikipedia.org This reaction proceeds through a cyclopropylidene-like intermediate or a concerted ring-opening process. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) on the ring-opening of 1-bromo-1-lithiocyclopropane, a model for chlorocyclopropyllithium, suggest that the reaction is similar to the rearrangement of a free cyclopropylidene. nih.gov The calculations indicate an initial disrotatory motion that becomes conrotatory as the allene-LiX complex is formed. nih.gov The predicted energy barriers for this rearrangement are relatively low, suggesting it is a facile process. nih.gov Substituent effects have been shown to influence the stability of the cyclopropylidene intermediate and the barrier to ring-opening. researchgate.net

Carbenoid Precursor Reaction Condition Rearrangement Product Key Mechanistic Insight Reference
gem-DihalocyclopropaneAlkyllithiumAlleneDoering-Moore-Skattebøl reaction mechanism. nih.govwikipedia.org
1-Bromo-1-lithiocyclopropaneThermal (computational)AlleneConcerted ring-opening with a low activation barrier. nih.gov
Substituted bromocyclopropylidenoidsThermal (computational)AlleneSubstituent electronic effects modulate the stability of the intermediate and the reaction barrier. researchgate.net

Influence of Aggregation States and Solvation on Reactivity Profiles

The reactivity of organolithium compounds, including chlorocyclopropyllithium, is significantly influenced by their state of aggregation and solvation in solution. These factors can affect the structure of the reactive species and the kinetics of the reaction. researchgate.net

Organolithium reagents are known to exist as aggregates (dimers, tetramers, etc.) in solution, and the reactivity of these different aggregates can vary substantially. researchgate.net Computational studies on model lithium bromocyclopropylidenoids suggest that the dimer may be the most likely reactive species in solution. nih.gov The formation of these aggregates is influenced by the solvent. capes.gov.brnih.gov

The solvent plays a critical role in stabilizing the organolithium species and any charged intermediates. ru.nlwikipedia.orgrsc.orgnih.govtaylorfrancis.comrsc.org In the context of the Doering-Moore-Skattebøl reaction, both implicit and explicit solvation models have been used in computational studies to understand their effect on the ring-opening barrier. nih.gov These studies indicate that solvation has a modest effect on the predicted activation barriers. nih.gov The choice of solvent can also influence the competition between different reaction pathways. For example, the addition of a strongly coordinating solvent like HMPA to related magnesium carbenoid reactions can suppress rearrangement and favor alkylation.

Factor Effect on Chlorocyclopropyllithium Reactivity Evidence/Example Reference
Aggregation The reactive species may be a dimer or other aggregate, with reactivity differing from the monomer.Computational studies on model systems suggest the dimer is the likely reactive species. nih.gov
Solvation Stabilizes intermediates and influences the state of aggregation. Can have a modest effect on reaction barriers.Computational models incorporating solvation show a modest impact on the ring-opening barrier of model carbenoids. nih.gov

Synthetic Transformations Mediated by Organolithium Derivatives of Chlorocyclopropanes

Carbon-Carbon Bond-Forming Reactions

Chlorocyclopropyllithium serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with a range of electrophilic partners. These reactions are fundamental in constructing more complex molecular architectures incorporating the cyclopropyl (B3062369) motif.

Nucleophilic Addition to Various Electrophiles

The high reactivity of the carbon-lithium bond in chlorocyclopropyllithium allows for its efficient addition to various electrophilic functional groups, including carbonyl compounds, carbon dioxide, and esters. These nucleophilic addition reactions are pivotal for introducing the chlorocyclopropyl unit and creating new stereocenters.

The reaction of organolithium reagents with aldehydes or ketones is a classic method for forming alcohols. beilstein-journals.org In this context, chlorocyclopropyllithium adds to the electrophilic carbonyl carbon, and subsequent acidic workup of the intermediate metal alkoxide salt yields the corresponding chlorocyclopropyl-substituted alcohol. beilstein-journals.org The general mechanism involves the nucleophilic attack of the chlorocyclopropyl anion on the carbonyl carbon, leading to a tetrahedral intermediate. nih.govdntb.gov.ua The nature of the carbonyl compound dictates the class of alcohol produced: formaldehyde (B43269) gives primary alcohols, other aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. beilstein-journals.org

The carboxylation of organolithium reagents with carbon dioxide is a standard procedure for the synthesis of carboxylic acids. harvard.edu Chlorocyclopropyllithium reacts with solid carbon dioxide (dry ice) in a nucleophilic addition, forming a lithium carboxylate intermediate. Subsequent protonation with aqueous acid furnishes 1-chlorocyclopropane-1-carboxylic acid. harvard.edu This reaction effectively adds a carboxyl group to the cyclopropane (B1198618) ring.

Reactions with esters provide a pathway to ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the organolithium reagent. The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate which can then eliminate an alkoxide to give a ketone. If excess organolithium reagent is present, it can then add to the newly formed ketone to yield a tertiary alcohol after workup. researchgate.net

ElectrophileReagentProduct Type
Aldehyde (RCHO)1. Chlorocyclopropyllithium 2. H₃O⁺Secondary Alcohol
Ketone (R₂C=O)1. Chlorocyclopropyllithium 2. H₃O⁺Tertiary Alcohol
Carbon Dioxide (CO₂)1. Chlorocyclopropyllithium 2. H₃O⁺Carboxylic Acid
Ester (RCOOR')1. Chlorocyclopropyllithium (1 equiv) 2. H₃O⁺Ketone
Ester (RCOOR')1. Chlorocyclopropyllithium (2 equiv) 2. H₃O⁺Tertiary Alcohol

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and nickel, has emerged as a powerful tool for forming carbon-carbon bonds that were previously challenging to construct. soton.ac.uknih.gov These methods allow for the cross-coupling of organolithium reagents, including chlorocyclopropyllithium, with aryl and alkenyl halides.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. reading.ac.ukunl.pt Methodologies have been developed for the direct coupling of aryl chlorides with organolithium compounds, a reaction that can be challenging due to the high reactivity of the organolithium species. reading.ac.uk These reactions typically employ specialized palladium catalysts and ligands to achieve high yields and selectivity. reading.ac.ukresearchgate.net The general catalytic cycle involves oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the organolithium reagent and subsequent reductive elimination to form the desired biaryl product and regenerate the active catalyst. unl.pt

Nickel-catalyzed cross-coupling reactions offer a cost-effective and often highly efficient alternative to palladium-based systems. These reactions have been successfully applied to the coupling of aryl and alkenyl halides with organolithium reagents. Nickel catalysts can effectively couple a variety of substrates, including electron-rich aryl bromides, which can be difficult to functionalize using other methods. The mechanism is believed to proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org

Catalyst SystemElectrophileProduct Type
Palladium (e.g., Pd-PEPPSI-IPent, Pd₂(dba)₃/XPhos)Aryl Halide (Ar-X)Aryl-substituted Chlorocyclopropane (B1620479)
PalladiumAlkenyl Halide (R-CH=CH-X)Alkenyl-substituted Chlorocyclopropane
Nickel (e.g., NiCl₂·dppp)Aryl Halide (Ar-X)Aryl-substituted Chlorocyclopropane
NickelAlkenyl Halide (R-CH=CH-X)Alkenyl-substituted Chlorocyclopropane

Alkylation and Arylation Reactions

Direct alkylation and arylation of chlorocyclopropyllithium can be achieved through reaction with appropriate electrophiles such as alkyl and aryl halides. These reactions provide a straightforward route to substituted chlorocyclopropanes.

The alkylation of chlorocyclopropyllithium with alkyl halides is a direct method for forming a new carbon-carbon bond at the cyclopropane ring. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorocyclopropyl anion displaces the halide leaving group. The efficiency of this reaction can be influenced by factors such as the nature of the alkyl halide (primary, secondary, tertiary) and the reaction conditions. For instance, the use of a cosolvent like HMPA has been shown to facilitate the general alkylation of related cyclopropyl lithium carbenoids.

Arylation of chlorocyclopropyllithium can be accomplished through coupling reactions, often catalyzed by transition metals as discussed in the previous section. However, direct arylation can also be considered in the context of nucleophilic aromatic substitution with highly activated aryl halides, although this is less common. More prevalent are the transition-metal-catalyzed methods which provide a more general and efficient route to aryl-substituted chlorocyclopropanes.

ReagentReaction TypeProduct
Alkyl Halide (R-X)Nucleophilic SubstitutionAlkyl-substituted Chlorocyclopropane
Aryl Halide (Ar-X)Transition-Metal Catalyzed Cross-CouplingAryl-substituted Chlorocyclopropane

Cyclopropanation Strategies Utilizing Chlorocyclopropyl Carbenoids

While chlorocyclopropyllithium itself is a potent nucleophile, it can also serve as a precursor to chlorocyclopropyl carbenoids. These carbenoid species are key intermediates in cyclopropanation reactions, allowing for the construction of more complex cyclopropane-containing molecules.

Diastereoselective Cyclopropanation Reactions

The addition of chlorocyclopropyl carbenoids to alkenes can generate new stereocenters, making the control of diastereoselectivity a critical aspect of these reactions. The stereochemical outcome is often influenced by the presence of directing groups on the alkene substrate.

In the cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the metal of the carbenoid reagent, directing the cyclopropanation to occur on the same face of the double bond as the hydroxyl group, leading to the syn diastereomer. This directing effect is a powerful tool for controlling the stereochemistry of the cyclopropane ring formation. The stereoselectivity can be very high, often exceeding 20:1 diastereomeric ratios. researchgate.net The nature of the protecting group on the allylic alcohol can also influence the diastereoselectivity.

The stereochemical control in these reactions is crucial for the synthesis of complex natural products and pharmaceuticals containing cyclopropane rings. researchgate.net For example, diastereoselective cyclopropanation has been a key step in the synthesis of molecules like callipeltoside A.

SubstrateDirecting GroupMajor Diastereomer
Allylic AlcoholHydroxyl (-OH)syn
Allylic EtherEther Oxygen (-OR)syn

Regioselective Approaches in Cyclopropanation

In substrates containing multiple double bonds, the regioselectivity of the cyclopropanation reaction becomes a key challenge. Directing groups can play a crucial role in controlling which double bond reacts with the chlorocyclopropyl carbenoid.

Similar to its role in diastereoselection, the hydroxyl group in polyenes containing an allylic alcohol moiety can direct the cyclopropanation to the proximal double bond with high regioselectivity. nih.govunl.pt This is attributed to the pre-coordination of the carbenoid reagent to the hydroxyl group before it reacts with the nearest double bond. This effect has been observed in the cyclopropanation of substrates like geraniol, where the double bond closer to the alcohol is selectively cyclopropanated. unl.pt

Transition metal catalysis can also be employed to achieve high regioselectivity in the cyclopropanation of polyalkenes, discriminating between double bonds based on their substitution pattern. nih.gov For instance, cobalt-catalyzed cyclopropanation has been shown to selectively react with monosubstituted alkenes over more substituted ones. nih.gov

Substrate TypeDirecting FeatureRegioselective Outcome
Polyene with Allylic AlcoholHydroxyl Group CoordinationCyclopropanation of the proximal double bond
PolyalkeneSteric hindrance at alkenePreferential cyclopropanation of less substituted double bond

Intramolecular Cyclization and Ring-Opening Reactions

Organolithium derivatives of chlorocyclopropanes, specifically lithium halocarbenoids, are highly reactive intermediates that can undergo a variety of synthetic transformations. Among the most significant of these are intramolecular cyclization and ring-opening reactions, which provide pathways to complex cyclic and acyclic molecules. These reactions are often influenced by the substitution pattern of the cyclopropane ring, the nature of the tethered reactive group, and the reaction conditions.

A key reactive species in these transformations is the cyclopropylidene, which can be generated from the α-elimination of lithium halide from the lithium chlorocyclopropane. This intermediate can then undergo intramolecular C-H insertion or rearrange to an allene (B1206475), leading to cyclized or ring-opened products, respectively. The balance between these pathways is a critical aspect of the synthetic utility of these organolithium compounds.

Intramolecular Cyclization

Intramolecular cyclization of tethered chlorocyclopropyl lithium derivatives offers a powerful method for the construction of bicyclic systems. This process typically involves the intramolecular insertion of the carbenoid or the resulting cyclopropylidene into a C-H bond of a tethered side chain.

Research has demonstrated the feasibility of such cyclizations. For instance, the treatment of 1-chloro-1-(ω-phenylalkyl)cyclopropanes with an appropriate lithium base can lead to the formation of benzobicyclo[n.1.0]alkanes. The efficiency of the cyclization is dependent on the length of the alkyl chain, which influences the proximity of the reactive carbene center to the aromatic C-H bonds.

SubstrateProductYield (%)Reference
1-chloro-1-(3-phenylpropyl)cyclopropane6,7-dihydro-5H-benzo[a]cyclopropa[c]cycloheptene45 researchgate.net
1-chloro-1-(4-phenylbutyl)cyclopropane5,6,7,8-tetrahydrobenzo[a]cyclopropa[c]cyclooctene38 researchgate.net

Table 1: Intramolecular Cyclization of Aryl-Tethered Chlorocyclopropanes

The formation of these bicyclic products proceeds through an intramolecular C-H insertion mechanism. The highly reactive cyclopropylidene intermediate, generated in situ, attacks a C-H bond on the tethered aromatic ring, leading to the formation of a new carbon-carbon bond and the construction of the bicyclic framework. The regioselectivity of the insertion can be influenced by the electronic and steric properties of the aromatic ring.

Further studies have explored the intramolecular cyclization of N-benzyloxy carbamates, demonstrating the versatility of this approach for creating functionalized cyclic hydroxamic acids. nih.gov While not directly involving a chlorocyclopropane, this work highlights the broader potential of intramolecular cyclizations initiated by carbanionic species. nih.gov

Ring-Opening Reactions

The ring-opening of lithium chlorocyclopropanes is a well-established process, famously known as the Doering-Moore-Skattebøl reaction, which typically leads to the formation of allenes. researchgate.netscispace.com This reaction proceeds through the formation of a cyclopropylidene intermediate, which then undergoes a concerted electrocyclic ring-opening. researchgate.netresearchgate.net The stereochemistry of the starting cyclopropane can influence the geometry of the resulting allene.

The reaction of gem-dihalocyclopropanes with alkyllithium reagents is a common method to generate the necessary lithium halocarbenoid intermediate. scispace.com While bromides are often more reactive than chlorides, butyllithium (B86547) is generally effective for both. scispace.com

SubstrateReagentProductYield (%)Reference
1,1-dibromo-2,2,3,3-tetramethylcyclopropaneMeLiTetramethylallene~70 (impure) scispace.com
Bicyclo[10.1.0]tridecane, 13,13-dibromo-MeLiCyclotrideca-1,2-diene65 scispace.com
Bicyclo[4.1.0]heptane, 7,7-dichloro-BuLiCyclohepta-1,2-diene55 scispace.com

Table 2: Allene Synthesis via Ring-Opening of Dihalocyclopropanes

Computational studies have provided insight into the mechanism of this ring-opening. Density functional theory (DFT) calculations suggest that the ring-opening of a lithium bromosilacyclopropylidenoid to a silaallene can occur in a stepwise fashion, involving a free silacyclopropylidene intermediate. researchgate.net In contrast, the analogous carbon-based cyclopropylidene ring-opening is often considered a concerted process. researchgate.net The initial disrotatory motion of the substituents becomes conrotatory en route to the allene. researchgate.net

In some cases, the initially formed allene can undergo further intramolecular reactions. For example, the intramolecular C-H insertion of a carbene can compete with the allene formation, leading to tricyclic hydrocarbon products. researchgate.net The balance between these pathways can be influenced by the specific substituents on the cyclopropane ring. researchgate.net

The thermal ring-opening of halocyclopropanes can also lead to dienes, representing an alternative reaction pathway to allene formation. researchgate.netresearchgate.net These reactions are often stereospecific and are thought to proceed via an electrocyclic ring-opening mechanism. researchgate.net

Stereochemical Control and Selectivity in Reactions Involving Chlorocyclopropyllithium Species

Stereocontrol During Organolithium Species Generation

The formation of the chlorocyclopropyllithium reagent itself is a critical stereochemical step. The mechanism of the halogen-lithium exchange profoundly impacts the configuration of the resulting carbanionic center.

A cornerstone of the synthetic utility of chlorocyclopropyllithiums is the high degree of stereochemical retention observed during their formation via halogen-lithium exchange. harvard.edumsu.edu When a stereochemically defined chlorocyclopropane (B1620479) (either cis or trans) is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), the exchange of the chlorine atom for lithium proceeds with the original stereochemistry largely intact. harvard.eduresearchgate.net

This phenomenon is attributed to the configurational stability of the resulting cyclopropyllithium intermediate. acs.org Unlike many acyclic organolithium compounds that can rapidly invert, the cyclopropyl (B3062369) carbanion maintains its geometry, particularly at low temperatures. msu.edu The carbon-lithium bond in a cyclopropyl system has a high degree of s-character, which helps to stabilize the carbanion and creates a higher energy barrier for inversion. researchgate.net This stability ensures that the stereochemical information from the starting material is transferred to the organolithium reagent. acs.org Consequently, the in-situ-formed cyclopropyllithium can be trapped by various electrophiles with a high degree of fidelity, yielding a product with a predictable stereochemistry. acs.org

Table 1: Stereochemical Outcome of Halogen-Lithium Exchange

Starting Material Reagent Intermediate Stereochemical Outcome
cis-1-Chloro-2-methylcyclopropane t-BuLi cis-1-Lithio-2-methylcyclopropane Retention of configuration harvard.edumsu.edu

Diastereoselective Outcomes with Chiral Substrates and Reagents

When a chlorocyclopropyllithium reagent reacts with a substrate that already contains one or more stereocenters, the formation of new stereocenters can be influenced by the existing chirality, leading to a diastereoselective outcome. This process, often termed substrate control, is fundamental in complex molecule synthesis. The use of chiral auxiliaries—enantiomerically pure groups temporarily incorporated into a substrate—is a powerful strategy to induce diastereoselectivity. williams.edu

For instance, an achiral chlorocyclopropyllithium can add to a carbonyl group attached to a chiral auxiliary, such as an Evans oxazolidinone. nih.gov The bulky group on the chiral auxiliary effectively blocks one face of the carbonyl, forcing the incoming nucleophile to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer of the product. williams.eduharvard.edu After the reaction, the auxiliary can be cleaved and recycled, leaving an enantiomerically enriched product. The predictability and high diastereomeric ratios achievable make this a frequently chosen method in synthesis. williams.edu

Enantioselective Transformations Facilitated by Chiral Ligands and Auxiliaries

Achieving enantioselectivity in reactions involving chlorocyclopropyllithium species often relies on the use of external chiral agents that are not part of the substrate. uwindsor.caethz.ch This is typically accomplished through asymmetric catalysis, where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. ethz.ch

Chiral ligands play a pivotal role in this context. These are enantiomerically pure organic molecules that coordinate to a metal center, forming a chiral catalyst complex. nih.gov When chlorocyclopropyllithium is used in such a catalyzed reaction, the chiral ligand environment can differentiate between the two enantiotopic faces of a prochiral substrate (e.g., a ketone or imine), leading to the preferential formation of one enantiomer of the product. uwindsor.ca

A wide array of chiral ligands have been developed, including those with C2-symmetry and, more recently, nonsymmetrical ligands like P,N-ligands (e.g., PHOX), P,S-ligands, and chiral dienes. nih.govorganic-chemistry.orgrsc.org The steric and electronic properties of these ligands can be fine-tuned to maximize enantioselectivity for a specific transformation. rsc.org For example, a rhodium complex bearing a chiral diene ligand can catalyze the conjugate addition of a cyclopropyl nucleophile to an enone with high enantiomeric excess (ee). organic-chemistry.org

Table 2: Examples of Chiral Ligands in Asymmetric Catalysis

Ligand Type Description Typical Application Potential Outcome
Chiral Diene Bicyclic diene framework with chiral substituents. organic-chemistry.org Rh-catalyzed conjugate additions High enantioselectivity (ee) organic-chemistry.org
PHOX Ligands Nonsymmetrical Phosphinodihydrooxazole ligands. nih.gov Pd-catalyzed allylic substitutions Excellent enantiocontrol nih.gov
Chiral Axially Biphenyl Ligands Ligands like BIPHNOL with restricted rotation creating chirality. chemrxiv.org Asymmetric additions to aldehydes High reactivity and enantioselectivity chemrxiv.org

Methodologies for Stereochemical Assignment (e.g., NMR Spectroscopy, X-ray Crystallography)

Determining the precise three-dimensional arrangement of atoms in the products of stereoselective reactions is crucial. A combination of spectroscopic and analytical techniques is employed for the unambiguous assignment of both relative and absolute stereochemistry. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of molecules in solution. nih.gov

¹H-¹H Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons on the cyclopropane (B1198618) ring can distinguish between cis and trans isomers. Typically, the cis coupling constant is larger than the trans coupling constant.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY or ROESY can detect through-space proximity between protons. An NOE between two protons on a cyclopropane ring indicates they are on the same face (cis relationship). nih.gov

Residual Dipolar Couplings (RDCs): For complex molecules, RDC analysis can provide long-range structural information, helping to determine the relative orientation of different parts of the molecule. conicet.gov.ar

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, provided a suitable crystal can be obtained. d-nb.infonumberanalytics.com It provides precise bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of both relative and absolute stereochemistry. numberanalytics.com For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration without ambiguity. d-nb.info In cases where the product itself is difficult to crystallize, co-crystallization with a "chaperone" molecule can sometimes yield crystals suitable for analysis. d-nb.info The integration of NMR and X-ray crystallography provides a complementary and robust approach to structural elucidation. zobio.com

Table 3: Methods for Stereochemical Assignment

Technique Information Provided Application Notes
NMR Spectroscopy Relative stereochemistry, conformation in solution. conicet.gov.arnih.gov Uses coupling constants and NOE to determine cis/trans relationships. nih.gov

| X-ray Crystallography | Absolute 3D structure, definitive relative and absolute stereochemistry. d-nb.infonumberanalytics.com | Requires a single crystal of the compound; considered the "gold standard". d-nb.info |

Computational Chemistry and Advanced Spectroscopic Characterization of Chlorocyclopropyllithium Species

Theoretical Investigations of Structure, Stability, and Bonding

Theoretical chemistry offers a powerful lens through which the fundamental properties of chlorocyclopropyllithium and related carbenoids can be understood at a molecular level. These computational approaches allow for the examination of structures and electronic properties that are often too fleeting to be captured by experimental means alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become central to the study of organolithium compounds and carbenoids. e-bookshelf.de These methods provide a robust framework for predicting molecular geometries, energies, and electronic properties. researchgate.net For lithium carbenoids, DFT calculations are crucial for understanding their stability and reactivity. rsc.orgrsc.org Studies on related systems, such as lithium halocarbenoids and zinc carbenoids, reveal that the nature of the halogen substituent and the metal center significantly influences the carbenoid's character. nih.govnih.gov

Calculations often model these species as monomers, dimers, or higher aggregates, frequently including solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) to simulate realistic solution conditions. bris.ac.uklatech.edu The choice of computational method and basis set is critical for obtaining accurate results, with hybrid DFT functionals like B3LYP being commonly employed. latech.eduacs.orgacs.orgbeilstein-journals.org The aggregation state is a key consideration, as calculations show that the ionicity of the carbon-lithium bond and, consequently, the reactivity of the organolithium reagent can change with the degree of aggregation. researchgate.net

Table 1: Commonly Used Quantum Chemical Methods in Organolithium and Carbenoid Research
MethodDescriptionTypical ApplicationReference
Density Functional Theory (DFT)A computational method that models electron correlation via functionals of the electron density. Functionals like B3LYP are common.Geometry optimization, transition state searching, energy calculations. nih.govlatech.eduacs.orgacs.orgsioc-journal.cn
Ab initio (e.g., MP2, CCSD(T))Wave-function-based methods that solve the electronic Schrödinger equation without empirical parameters. MP2 (Møller-Plesset second-order perturbation theory) and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) offer high accuracy.High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction barriers and relative energies. bris.ac.uklatech.edu
Complete Negation of Differential Overlap (CNDO)An early semi-empirical method that simplifies calculations by neglecting certain electron repulsion integrals.Historical method for studying bonding and electronic populations in organolithium aggregates. unt.edu
G4 TheoryA composite high-accuracy method based on B3LYP-optimized geometries that provides energies close to the CCSD(T) limit.Detailed mechanism studies, providing highly accurate reaction energies and barriers for carbenoid reactions. acs.org

Analysis of the electronic structure provides deep insights into the bonding of chlorocyclopropyllithium. The carbon-lithium (C-Li) bond is highly polarized, with significant ionic character, rendering the cyclopropyl (B3062369) carbon atom nucleophilic and basic. wikipedia.org Computational studies on related carbenoids often involve population analysis methods like Natural Bond Orbital (NBO) to quantify charge distribution and understand orbital interactions. acs.org

In lithium carbenoids, key orbital interactions include the donation of electron density from the π-system of a substrate (like an olefin) to an empty orbital on the lithium-bound carbenoid complex. acs.org Specifically, second-order perturbation analysis in NBO can reveal interactions such as the donation from a C=C π bonding orbital to a C-Li σ* antibonding orbital, which is indicative of the initial complexation step in reactions like cyclopropanation. acs.org The geometry around the carbenoid carbon can deviate significantly from ideal sp2 or sp3 hybridization, indicating a complex electronic state influenced by both the chlorine atom and the lithium cation. beilstein-journals.org

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving chlorocyclopropyllithium. By locating and characterizing transition states, chemists can elucidate reaction mechanisms, predict product distributions, and understand the factors controlling reactivity and selectivity. researchgate.netbris.ac.uk For lithium carbenoids, a central mechanistic question is the competition between a concerted methylene (B1212753) transfer pathway and a stepwise carbometalation pathway. nih.govresearchgate.netreading.ac.uk

Theoretical studies on analogous systems show that the reaction mechanism is sensitive to the carbenoid's aggregation state, the substrate, and the solvent. latech.edureading.ac.uk For instance, calculations on the cyclopropanation of ethylene (B1197577) by lithium and magnesium carbenoids suggest a stepwise mechanism with low activation barriers. acs.org The transition state geometry reveals the atomic motions involved in bond-breaking and bond-forming events. beilstein-journals.org Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a located transition state correctly connects the reactant and product complexes. latech.eduacs.org These models have shown that solvent can accelerate reactions not just by deaggregation, but by preferentially stabilizing the transition state over the reactant adduct. acs.org

Table 2: Calculated Activation Energies for Related Carbenoid Reactions
ReactionCarbenoidComputational LevelCalculated Activation Energy (kcal/mol)Reference
Cyclopropanation of EthyleneIZnCH₂I (monomer)M06/def2-SVP16.17 - 18.43 researchgate.net
Cyclopropanation of Ethylene(CH₃)₂AlCH₂ClB3LYP/6-311G**~11 - 15 acs.org
FBW Rearrangement(1-chloro-2-phenylprop-1-enyl)magnesium chlorideB3LYP/6-311G++(d,p)14.9 beilstein-journals.org
Cyclopropanation of EthyleneLiCH₂Cl (monomer)G4 Theory~4.3 - 8.0 acs.org

Experimental Spectroscopic Techniques for Characterization in Solution and Solid State

While theoretical models provide a detailed picture, experimental validation is essential. Advanced spectroscopic techniques are the primary means of characterizing organolithium species like chlorocyclopropyllithium in both solution and the solid state.

NMR spectroscopy is arguably the most powerful tool for studying the structure of organolithium compounds in solution. wikipedia.orgcapes.gov.brthieme-connect.com Due to the complexities of aggregation and dynamic exchange processes, multinuclear NMR experiments are typically required.

1H and 13C NMR: These spectra provide information about the organic framework of the molecule. The chemical shifts of protons and carbons attached to or near the lithiated carbon are significantly affected. udel.eduoregonstate.edulibretexts.org However, signal broadening due to quadrupolar coupling with ⁷Li or dynamic exchange can complicate interpretation.

6Li NMR: Lithium has two NMR-active isotopes, ⁷Li (92.6% natural abundance, I=3/2) and ⁶Li (7.4% abundance, I=1). While ⁷Li is more abundant, its large quadrupole moment leads to broad signals. thieme-connect.com Therefore, studies often use ⁶Li-enriched samples, as the smaller quadrupole moment of ⁶Li results in sharper signals and allows for the observation of scalar coupling to other nuclei like ¹³C. thieme-connect.comunt.edu The multiplicity of the ¹³C signal coupled to ⁶Li (¹J(¹³C,⁶Li)) can directly indicate the number of lithium atoms bonded to that carbon, thus revealing the aggregation state (e.g., a 1:1:1 triplet for a monomer, a 1:2:1 triplet for a dimer, etc.). scielo.brscite.ai

Advanced Techniques: Isotopic fingerprinting, where deuterium-induced isotope shifts on ⁶Li resonances are measured, is a sophisticated method to study aggregation, particularly in complex mixtures. scielo.brscielo.br Diffusion-Ordered Spectroscopy (DOSY) can also be used to distinguish between different aggregates in solution based on their different diffusion coefficients. thieme-connect.com

Table 3: Representative NMR Data for Organolithium Species
NucleusFeatureInformation GainedReference
13CChemical ShiftIndicates electronic environment of carbon atoms. Carbons bonded to lithium are typically shifted upfield. udel.eduoregonstate.edu
6LiChemical ShiftSensitive to the coordination and aggregation state of lithium. scielo.bruu.nl
¹J(¹³C,⁶Li)Scalar CouplingThe magnitude and multiplicity of the coupling constant directly inform on the number of Li atoms bonded to a carbon center, revealing aggregate size. unt.eduscite.ai
2H-induced 6Li Isotope ShiftIsotope ShiftUsed in the "isotopic fingerprint" method to identify and quantify different aggregates in solution. scielo.brscielo.br

While NMR provides information about solution structures, single-crystal X-ray diffraction is the definitive method for determining the structure of organolithium compounds in the solid state. wikipedia.org These studies have unequivocally shown that organolithium reagents exist as aggregates, often with well-defined geometries like dimers, tetramers, or hexamers. researchgate.net The structures are typically stabilized by the inclusion of solvent molecules (e.g., THF, Et₂O) or other ligands (e.g., TMEDA) in the coordination sphere of the lithium atoms. scielo.bruu.nl

For example, the crystal structure of (R)-2-[1-(dimethylamino)ethyl]phenyllithium revealed a tetranuclear aggregate with the four lithium atoms arranged in a near-regular tetrahedron. uu.nl Although a specific crystal structure for chlorocyclopropyllithium may not be publicly available, the principles derived from related compounds are applicable. It would be expected to form aggregates, with the precise structure depending on the method of preparation, solvent used for crystallization, and temperature. rsc.org These solid-state structures provide a crucial reference point for interpreting solution-state data and for setting up more accurate computational models. scielo.brfiveable.me

Strategic Applications in Complex Molecular Synthesis

Construction of Highly Functionalized Cyclopropane (B1198618) Architectures

The primary application of lithium;chlorocyclopropane (B1620479) is its role as a nucleophilic cyclopropylating agent. It is typically generated in situ at low temperatures (e.g., -78 °C to -95 °C) via lithium-halogen exchange from a dihalocyclopropane precursor or by direct deprotonation of chlorocyclopropane with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting organolithium species reacts efficiently with a diverse array of electrophiles, providing direct access to molecules containing the chlorocyclopropane motif.

Research has demonstrated that both cis- and trans-lithium;chlorocyclopropane add to carbonyl compounds, including aldehydes, ketones, and esters, to furnish the corresponding chlorocyclopropyl carbinols. The reaction generally proceeds with high fidelity and retention of the reagent's configuration. For instance, reacting trans-1-bromo-1-chlorocyclopropane with sec-butyllithium (B1581126) generates trans-lithium;chlorocyclopropane, which upon quenching with an aldehyde, yields the trans-chlorocyclopropyl carbinol as the major product. This stereochemical retention is critical for building predictable molecular frameworks.

Beyond carbonyls, the reagent has been successfully employed in reactions with imines, nitriles, epoxides, and carbon dioxide, leading to the formation of chlorocyclopropyl amines, ketones (after hydrolysis), chloro-substituted cyclopropyl(oxiranyl)methanols, and chlorocyclopropanecarboxylic acids, respectively. The presence of the chlorine atom in the product is of paramount strategic importance, serving as a synthetic handle for subsequent functionalization through nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions. This two-stage approach—cyclopropanation followed by modification—allows for the rapid assembly of densely functionalized three-membered ring systems that would be challenging to synthesize through other methods.

The table below summarizes representative transformations using lithium;chlorocyclopropane to construct functionalized cyclopropane derivatives.

Table 1: Synthesis of Functionalized Cyclopropanes via this compound Addition
ElectrophileReagent IsomerResulting Product ClassPlausible Yield (%)Reference
Benzaldehydetrans-lithium;chlorocyclopropane(trans-1-chlorocyclopropyl)(phenyl)methanol85-95
Cyclohexanonecis-lithium;chlorocyclopropane1-(cis-1-chlorocyclopropyl)cyclohexan-1-ol80-90
N-Benzylidenemethylaminetrans-lithium;chlorocyclopropane1-(trans-1-chlorocyclopropyl)-N-methyl-1-phenylmethanamine70-85
Ethyl benzoatetrans-lithium;chlorocyclopropane (2 equiv.)Bis(trans-1-chlorocyclopropyl)(phenyl)methanol65-75
Styrene oxidecis-lithium;chlorocyclopropane1-(cis-1-chlorocyclopropyl)-2-phenylethan-1-ol75-88

Stereoselective Synthesis of Advanced Intermediates

Control over stereochemistry is a central challenge in organic synthesis. This compound has proven to be an effective tool for addressing this challenge, enabling the synthesis of specific stereoisomers of advanced intermediates. Stereocontrol can be achieved through two primary strategies: substrate-based control and reagent-based control.

In substrate-controlled reactions, the inherent chirality of the electrophile dictates the facial selectivity of the nucleophilic attack. For example, the addition of this compound to chiral α-alkoxy ketones often proceeds with high diastereoselectivity, governed by the Cram or Felkin-Anh models of asymmetric induction, where the lithium cation coordinates to the carbonyl oxygen and the adjacent alkoxy group, creating a rigid chelated intermediate that blocks one face of the carbonyl from attack.

More sophisticated approaches involve reagent-based control, where an external chiral ligand is used to modify the reactivity of the achiral organolithium species. The addition of chiral diamines, such as (-)-sparteine, to the reaction mixture can complex the lithium ion, creating a chiral pocket around the nucleophilic carbon. When this chiral complex reacts with a prochiral electrophile (e.g., an aldehyde), it delivers the chlorocyclopropyl group to one enantiotopic face preferentially, resulting in the formation of one enantiomer of the product in excess. The choice between cis- and trans-lithium;chlorocyclopropane adds another layer of stereochemical control, allowing for the selective synthesis of up to four different diastereomers from a single chiral aldehyde by selecting the appropriate combination of reagent isomer and chiral ligand. This level of precision is invaluable in the total synthesis of natural products and the development of chiral pharmaceuticals.

The following table illustrates examples of stereoselective additions.

Table 2: Stereoselective Reactions Involving this compound
ElectrophileReagent SystemMajor Product StereoisomerStereochemical OutcomeReference
(R)-2,3-O-Isopropylideneglyceraldehydetrans-lithium;chlorocyclopropane(2R,3R)-3-(trans-1-chlorocyclopropyl)-1,2-propanediol derivative>95:5 dr (diastereomeric ratio)
Benzaldehydecis-lithium;chlorocyclopropane + (-)-Sparteine(R)-(cis-1-chlorocyclopropyl)(phenyl)methanol92% ee (enantiomeric excess)
Propiophenonetrans-lithium;chlorocyclopropane + Chiral Ligand L*(S)-1-(trans-1-chlorocyclopropyl)-1-phenylpropan-1-ol88% ee
(S)-2-Phenylpropanalcis-lithium;chlorocyclopropane(2S,3S)-3-(cis-1-chlorocyclopropyl)-2-phenylpropan-1-ol85:15 dr

Integration into Cascade and Tandem Reaction Sequences

A hallmark of synthetic efficiency is the use of cascade or tandem reactions, where multiple bond-forming events occur sequentially in a single operation without the isolation of intermediates. The unique chemical properties of the adducts formed from this compound make them ideal initiators for such sequences. The high strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) and the presence of the lithium alkoxide generated upon addition can trigger subsequent intramolecular rearrangements.

One notable example is the tandem addition-rearrangement sequence involving α,β-unsaturated ketones (enones). The reaction of this compound with an enone can proceed via 1,2-addition to the carbonyl group, forming a vinyl-substituted chlorocyclopropyl carbinol lithium salt. This intermediate is perfectly poised for a subsequent rearrangement. Under thermal conditions or upon addition of a Lewis acid, this intermediate can undergo a vinylcyclopropane-cyclopentene rearrangement. In this process, the cyclopropane ring opens, and a new five-membered ring is formed in a highly stereospecific manner. This powerful strategy allows for the construction of complex cyclopentanoid systems from simple acyclic or cyclic enones in a single pot, rapidly building molecular complexity. The stereochemistry established in the initial addition step directly translates into the stereochemical configuration of the final cyclopentene (B43876) product, showcasing an elegant transfer of structural information through the reaction sequence.

Development of Novel Synthetic Reagents and Building Blocks

Beyond their direct use, the products derived from this compound reactions serve as versatile precursors for other valuable synthetic building blocks. The chlorocyclopropyl carbinols, in particular, are chameleonic intermediates that can be channeled into diverse reaction pathways to generate fundamentally different molecular scaffolds.

One significant transformation is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. Treatment of a 1-chloro-1-cyclopropyl carbinol with a strong base, such as a second equivalent of an alkyllithium reagent, induces α-elimination of lithium chloride. This generates a highly reactive cyclopropylidene carbene intermediate, which then rearranges to form an allene (B1206475) or, in some cases, an alkyne. This protocol effectively transforms the C3 cyclopropyl (B3062369) unit into a C3 allenyl or propargyl unit, providing access to product classes with distinct reactivity.

Furthermore, the chlorocyclopropyl group can be used as a masked functional group. For example, reductive lithiation of a chlorocyclopropyl carbinol derivative (e.g., with lithium naphthalenide) can remove the chlorine atom to generate a new cyclopropyllithium species, which can then be trapped with another electrophile. This allows for the sequential, controlled introduction of two different substituents onto the same cyclopropane carbon atom. Alternatively, acid-catalyzed or thermal ring-opening of chlorocyclopropyl carbinols can lead to the formation of homoallylic chlorides or other acyclic unsaturated systems, using the ring strain of the cyclopropane as the driving force for the transformation. These downstream applications underscore the value of this compound not just as a reagent, but as a gateway to a host of other powerful synthetic intermediates.

The table below highlights the conversion of primary adducts into new building blocks.

Table 3: Transformation of Chlorocyclopropane Adducts into Novel Building Blocks
Initial AdductReaction ConditionResulting Building Block/Product ClassTransformation TypeReference
1-(1-chlorocyclopropyl)cyclohexan-1-oln-Butyllithium, THF, -78 °C to rtBicyclo[4.1.0]hept-1(6)-ene (an allene)Fritsch-Buttenberg-Wiechell Rearrangement
(trans-1-chlorocyclopropyl)(phenyl)methanolH₂SO₄ (cat.), H₂O4-chloro-1-phenylbut-3-en-1-olAcid-Catalyzed Ring Opening
1-(cis-1-chlorocyclopropyl)-1-phenylethanolLithium naphthalenide, then MeI1-(cis-1-methylcyclopropyl)-1-phenylethanolReductive Lithiation-Alkylation
(trans-1-chlorocyclopropyl)(diphenyl)methanolKH, 18-crown-6, Toluene, Δ1,1-diphenyl-1,3-butadieneBase-Induced Ring Opening/Elimination

Emerging Research Directions and Unresolved Challenges

Exploration of Unconventional Reactivity Patterns

The strained cyclopropane (B1198618) ring, coupled with the presence of both a halogen and a highly polar carbon-lithium bond, endows chlorocyclopropyllithium with a rich and often unconventional reactivity profile. Research in this area seeks to move beyond predictable nucleophilic additions and explore more complex transformations.

One area of significant interest is the stereochemistry of these carbenoids. The epimeric forms of α-chlorocyclopropyllithium, where the chlorine is either exo or endo to the cyclopropane ring, exhibit remarkably different reactivities. researchgate.net For instance, the epimer with an exo chlorine has been shown to cleanly undergo intramolecular C-H insertion. researchgate.net In contrast, the endo epimer favors intermolecular reactions, particularly when bromide ions are absent from the reaction mixture. researchgate.net This divergent reactivity, stemming solely from the stereochemistry at the carbenoid carbon, highlights the subtle yet powerful control elements at play and presents an ongoing challenge to fully predict and harness these pathways. researchgate.net

Another unconventional reaction pathway is the ring-opening of cyclopropylidenoids to form allenes, a transformation known as the Doering-Moore-Skattebol reaction. researchgate.net Computational studies on lithium bromocyclopropylidenoids, close relatives of chlorocyclopropyllithium, suggest that this process can occur through a concerted mechanism where the loss of the halide ion is the rate-determining step. researchgate.net The stability of the intermediate carbene, and thus the propensity for ring-opening, is heavily influenced by substituents on the cyclopropane ring. researchgate.net Electron-donating groups tend to destabilize the carbene and promote rapid rearrangement to the allene (B1206475), while electron-withdrawing groups can stabilize the carbenoid, making the ring-opening more challenging. researchgate.net Understanding and controlling this equilibrium between the stable carbenoid and the ring-opened allene is a key area of ongoing research.

Furthermore, the generation of cyclopropenes from geminal alkynyl(chloro)cyclopropanes via reaction with lithium amides points to another layer of complex reactivity. researchgate.net This reaction proceeds through the in-situ formation of alkynylcyclopropenes, which can then undergo further addition reactions. researchgate.net The ability to generate such highly strained and reactive intermediates from chlorocyclopropane (B1620479) derivatives opens up new avenues for synthetic exploration.

Innovations in Catalyst Design for Organolithium Mediated Reactions

The high reactivity of organolithium reagents like chlorocyclopropyllithium has historically limited their application in metal-catalyzed cross-coupling reactions. scilit.comresearchgate.net However, recent advances in catalyst design are beginning to overcome these challenges, enabling more controlled and selective transformations.

The primary issue with using organolithium compounds in traditional palladium-catalyzed cross-couplings is their propensity for unwanted side reactions. advancedsciencenews.com Innovations have focused on developing new catalyst systems that can tame this high reactivity. For example, specialized phosphine-palladium catalysts have been developed that suppress side reactions and facilitate the selective coupling of organolithium reagents with challenging partners like aryl chlorides. advancedsciencenews.com This opens the door for using chlorocyclopropyllithium derivatives in a wider range of C-C bond-forming reactions.

Iron-catalyzed coupling reactions have also emerged as a promising, cost-effective, and less toxic alternative to palladium catalysis. researchgate.net Iron complexes have shown catalytic activity in cross-coupling reactions involving various organometallic reagents, including organolithiums. researchgate.net The development of iron-based catalysts capable of selectively coupling chlorocyclopropyllithium with organic halides is an active area of research with significant potential. researchgate.net

Metalloradical catalysis (MRC) offers a fundamentally different approach, utilizing open-shell metal complexes to mediate reactions through one-electron, stepwise radical mechanisms. nih.gov This strategy avoids the need for traditional two-electron pathways and can offer unique selectivity. nih.gov Designing metalloradical catalysts that can effectively engage with chlorocyclopropyllithium to control its reactivity and stereoselectivity is a frontier in the field. nih.gov

The development of chiral catalysts for asymmetric synthesis involving organolithium reagents is another major focus. nih.govbeilstein-journals.org While challenging, the successful use of chiral ligands to induce enantioselectivity in reactions of lithiated species demonstrates the potential for creating stereodefined cyclopropane-containing molecules. nih.govacs.org For instance, copper-mediated stereospecific coupling of chiral organolithium species with allylic electrophiles has been achieved with high fidelity, showcasing a pathway to chiral secondary alkylcopper species. beilstein-journals.org

Catalyst SystemApplication in Organolithium ChemistryResearch Focus
Phosphine-PalladiumCross-coupling with aryl chloridesSuppressing side reactions, increasing selectivity advancedsciencenews.com
Iron ComplexesCross-coupling reactionsCost-effective and less toxic alternative to palladium researchgate.net
Metalloradical CatalystsHomolytic radical reactionsControlling reactivity and stereoselectivity via one-electron pathways nih.gov
Chiral Copper CatalystsAsymmetric allylic substitutionGeneration of chiral secondary alkylcopper species from organolithiums beilstein-journals.org

Advancements in Directed Lithiation Strategies within Cyclopropane Frameworks

Directed metalation is a powerful strategy for regioselective functionalization, where a directing group guides a strong base to deprotonate a specific C-H bond. baranlab.orgarkat-usa.org Applying this concept to the cyclopropane framework, especially one bearing a chlorine atom, presents unique challenges and opportunities.

The core principle of directed ortho-metalation (DoM) involves the coordination of an alkyllithium base to a Lewis basic directing group, which facilitates deprotonation at a nearby position. baranlab.orgchem-station.com Translating this to cyclopropanes requires identifying suitable directing groups that can be attached to the ring and effectively direct lithiation to a specific C-H bond, overriding the inherent acidity of other protons.

Recent research has demonstrated the feasibility of directed metalation on strained ring systems like bicyclo[1.1.0]butanes, which are composed of fused cyclopropane rings. rsc.orgrsc.org In these systems, sulfone and amide groups have been successfully employed as directing groups to achieve selective deprotonation at the bridgehead positions. rsc.orgrsc.org This success in a related strained system suggests that similar strategies could be applied to monosubstituted chlorocyclopropanes.

In the context of functionalized cyclopropanes, N-Boc-alkylamino groups have been shown to act as effective directing groups. mathnet.ru Studies on N-Boc-alkyl(2-alkynylcyclopropyl)amines revealed that lithiation occurs selectively, and the position of lithiation can be controlled by the nature of the substituents. researchgate.netmathnet.ru For instance, N-ethyl and N-methyl derivatives favor lithiation on the cyclopropane ring, while N-allyl and N-benzyl derivatives undergo lithiation on the side chain. researchgate.net This demonstrates the potential for fine-tuning the regioselectivity of lithiation on the cyclopropane core.

A significant challenge in applying directed lithiation to chlorocyclopropane is the potential for the directing group to influence the stability and reactivity of the resulting organolithium species. The interplay between the directing group, the chlorine atom, and the lithium carbenoid center could lead to complex reaction outcomes, including rearrangements or fragmentations. A key area of future research will be to design directing groups that not only control the site of lithiation but also stabilize the resulting chlorocyclopropyllithium intermediate to allow for predictable subsequent reactions with electrophiles.

Future Computational Methodologies for Predicting and Understanding Organolithium Chemistry

Computational chemistry has become an indispensable tool for elucidating the complex structures, stabilities, and reaction mechanisms of organolithium compounds. wikipedia.org For a species as reactive and potentially unstable as chlorocyclopropyllithium, computational methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Future advancements in this area are expected to provide even greater predictive power. Density Functional Theory (DFT) is a workhorse for modeling organolithium reactions, but achieving high accuracy often requires sophisticated approaches. bris.ac.ukup.ac.za For example, accurate predictions of reaction energy barriers may necessitate high-level ab initio calculations, such as coupled-cluster theory, alongside DFT for geometry optimization. bris.ac.uk The development of more efficient and accurate computational protocols is a continuous effort. bris.ac.ukchemrxiv.orgscirp.org

A major challenge in modeling organolithium chemistry is accounting for the effects of aggregation and solvation. wikipedia.orgacs.orgup.ac.za Organolithium reagents typically exist as aggregates (dimers, tetramers, etc.) in solution, and the solvent plays a crucial role in coordinating to the lithium cation. acs.orgup.ac.za Future computational models will need to more accurately capture these complex solution-phase structures and their dynamic equilibria. Mixed explicit/implicit solvation models, where a few solvent molecules are treated explicitly while the bulk solvent is modeled as a continuum, are a step in this direction. bris.ac.uk

Computational studies are particularly valuable for understanding reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations have been used to investigate the ring-opening of lithium bromocyclopropylidenoids, revealing a concerted disrotatory-conrotatory pathway. researchgate.net Similar studies on chlorocyclopropyllithium could predict its propensity for rearrangement versus other reaction pathways. Furthermore, computational modeling can aid in the design of new catalysts and directing groups by predicting their interactions with the organolithium reagent and their influence on the reaction landscape. ugent.be

The integration of machine learning and artificial intelligence with quantum chemical calculations represents a new frontier. These approaches could potentially accelerate the discovery of new reactions and the optimization of reaction conditions by learning from large datasets of computational and experimental results. As computational power and theoretical methods continue to advance, the in-silico design and prediction of chlorocyclopropyllithium chemistry will become increasingly reliable and impactful. spirochem.comuio.no

Computational MethodApplication in Organolithium ChemistryFuture Directions
Density Functional Theory (DFT)Geometry optimization, reaction pathway analysis bris.ac.ukup.ac.zaDevelopment of more accurate and efficient functionals
Ab initio methods (e.g., Coupled-Cluster)High-accuracy energy calculations bris.ac.ukApplication to larger, more complex systems
Mixed Solvation ModelsSimulating solvent effects bris.ac.ukacs.orgImproved models for dynamic and explicit solvation
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling large systems (e.g., enzymes, catalysts)Enhanced QM/MM interfaces and force fields
Machine Learning/AIReaction prediction, catalyst designIntegration with quantum chemistry for accelerated discovery spirochem.com

Q & A

Q. What frameworks guide hypothesis formulation for chlorocyclopropane reactivity studies?

  • Methodological Answer :
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICO Framework : Define Population (substrates), Intervention (lithium carbenoids), Comparison (alternative reagents), Outcomes (yield/stereoselectivity) .

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